3-Methyl-4-(trifluoromethoxy)anisole
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Overview
Description
4-Methoxy-2-methyl-1-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of methoxy, methyl, and trifluoromethoxy groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methyl-1-(trifluoromethoxy)benzene can be achieved through several methods. One common approach involves the hydrogenolysis of 4-chloro-1-(trifluoromethoxy)benzene . This reaction typically requires specific conditions, such as the presence of a palladium catalyst and hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenolysis processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methyl-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as fluoride ions, which can replace the trifluoromethoxy group.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the methyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield compounds where the trifluoromethoxy group is replaced by other functional groups .
Scientific Research Applications
4-Methoxy-2-methyl-1-(trifluoromethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methyl-1-(trifluoromethoxy)benzene involves its interaction with various molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins . The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-(trifluoromethoxy)benzene: A precursor in the synthesis of 4-Methoxy-2-methyl-1-(trifluoromethoxy)benzene.
1-Bromo-4-(trifluoromethoxy)benzene: Another related compound used in similar synthetic processes.
Uniqueness
4-Methoxy-2-methyl-1-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties. The presence of the trifluoromethoxy group, in particular, enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-methoxy-2-methyl-1-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-6-5-7(13-2)3-4-8(6)14-9(10,11)12/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTOHIIDEVKPJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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